molecular formula C17H17NO3 B11234327 N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11234327
M. Wt: 283.32 g/mol
InChI Key: DTWMJKOSTWWUFQ-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound that belongs to the class of benzodioxepines This compound is characterized by its unique structure, which includes a benzodioxepine ring fused with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the following steps:

    Formation of the Benzodioxepine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepine ring.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through a reaction with an amine, such as 4-methylphenylamine, under conditions that promote amide bond formation, typically using coupling reagents like EDCI or DCC.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the carboxamide group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)benzamide: Similar structure but lacks the benzodioxepine ring.

    N-(4-methylphenyl)-2H-1,5-benzodioxepine-7-carboxamide: Similar but differs in the oxidation state of the benzodioxepine ring.

    N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid: Similar but contains a carboxylic acid group instead of a carboxamide.

Uniqueness

N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its specific combination of a benzodioxepine ring and a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C17H17NO3/c1-12-3-6-14(7-4-12)18-17(19)13-5-8-15-16(11-13)21-10-2-9-20-15/h3-8,11H,2,9-10H2,1H3,(H,18,19)

InChI Key

DTWMJKOSTWWUFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

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